molecular formula C9H14N2 B014952 (2R)-3-Phenyl-1,2-propanediamine CAS No. 85612-59-5

(2R)-3-Phenyl-1,2-propanediamine

Cat. No. B014952
CAS RN: 85612-59-5
M. Wt: 150.22 g/mol
InChI Key: CXFFQOZYXJHZNJ-SECBINFHSA-N
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Description

Synthesis Analysis

The synthesis of (2R)-3-Phenyl-1,2-propanediamine involves highly regioselective and stereo-specific methods. A novel synthesis approach reported involves the opening of chiral aziridines, allowing for the synthesis of optically pure diastereomers (Tytgat et al., 1990). Another method includes a one-pot Knoevenagel-Michael sequence for the synthesis of 2-phenyl-1,3-propanediamines, showcasing a simple route for preparation (Iturriaga-Vásquez et al., 2006).

Molecular Structure Analysis

The molecular structure of (2R)-3-Phenyl-1,2-propanediamine and its derivatives can be characterized by various spectroscopic techniques. The preparation and characterization of diastereoisomers have been explored, revealing high stereoselectivity and the formation preference for certain isomers, which is crucial for understanding its molecular structure (A. Tatehata, S. Natsume, 1984).

Chemical Reactions and Properties

(2R)-3-Phenyl-1,2-propanediamine undergoes various chemical reactions, including carbon-carbon bond formation through a diastereoselective synthesis involving an ammonium ylide intermediate. This process highlights the compound's reactivity and its potential for further chemical modifications (Wang et al., 2003).

Physical Properties Analysis

The physical properties of (2R)-3-Phenyl-1,2-propanediamine, including solubility, melting point, and boiling point, are essential for its handling and application in chemical syntheses. However, specific studies focusing solely on these properties are scarce and often embedded within broader research contexts.

Chemical Properties Analysis

The chemical properties, such as acidity, basicity, and reactivity with other chemical agents, define (2R)-3-Phenyl-1,2-propanediamine's role in synthesis and its behavior under different chemical environments. Its interaction with transition metals and the formation of complexes demonstrate its versatility and utility in coordination chemistry (Cho et al., 2019).

Scientific Research Applications

Chiral Chemistry and Stereoisomer Studies

(2R)-3-Phenyl-1,2-propanediamine is prominently involved in the study of chiral chemistry and stereoisomerism. Studies have focused on the synthesis and characterization of various isomers of complexes involving 1,2-propanediamine. For instance, Tatehata and Natsume (1984, 1985) have conducted significant research in this area, preparing and characterizing diastereoisomers of cobalt(III) complexes with 1,2-propanediamine and other ligands, such as 1,10-phenanthroline. They reported high stereoselectivity in the formation of these diastereoisomers, observing a preference for the formation of certain isomers over others (Tatehata & Natsume, 1985), (Tatehata & Natsume, 1984).

Synthesis and Characterization of Complexes

Further studies have demonstrated the use of 1,2-propanediamine derivatives in the synthesis and characterization of various metal complexes. Kashiwabara et al. (1979) prepared new complexes with 1,3-diamine derivatives, showing remarkable solvent dependence in their circular dichroism spectra (Kashiwabara et al., 1979). Additionally, Hawkins and Martin (1982) explored the chelation of tert-butyl-substituted diamines, including 1,2-propanediamine derivatives, with metals, studying their absorption and circular dichroism spectra (Hawkins & Martin, 1982).

Novel Synthetic Methods

Novel synthetic routes for producing derivatives of 1,2-propanediamine have also been a focal point. Tytgat et al. (1990) reported a novel synthesis of 1-phenyl-1,2-propanediamines, achieving high regioselectivity and stereo-specificity (Tytgat et al., 1990). Furthermore, Iturriaga-Vásquez et al. (2006) developed a simple synthetic route for 2-phenyl-1,3-propanediamines, based on Knoevenagel-Michael double condensation followed by reduction (Iturriaga-Vásquez et al., 2006).

Structural and Magnetic Studies

In addition, studies have delved into the structural and magnetic properties of complexes involving 1,2-propanediamine derivatives. Ohtaki and Cho (1977) examined the complex formation of silver(I) ion with 1,3-propanediamine, revealing intricate details about the formation of various complexes at different pH levels (Ohtaki & Cho, 1977). Similarly, research by Salmon et al. (2006, 2007) focused on synthesizing and characterizing Schiff base complexes and their impact on magnetic behavior (Salmon et al., 2006), (Salmon et al., 2007).

Safety And Hazards

This would involve studying the compound’s toxicity, flammability, and other hazards. This information is typically found in the compound’s Material Safety Data Sheet (MSDS).


Future Directions

This would involve discussing potential future research directions, such as new reactions that the compound could be used in, or new applications of the compound in areas like medicine or materials science.


I hope this general information is helpful. If you have a specific compound or topic you’d like information on, feel free to ask!


properties

IUPAC Name

(2R)-3-phenylpropane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2/c10-7-9(11)6-8-4-2-1-3-5-8/h1-5,9H,6-7,10-11H2/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXFFQOZYXJHZNJ-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(CN)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@H](CN)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80507320
Record name (2R)-3-Phenylpropane-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80507320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R)-3-Phenylpropane-1,2-diamine

CAS RN

85612-59-5
Record name (2R)-3-Phenylpropane-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80507320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

The benzathine salt of atorvastatin (Form B) was synthesized by preparing a stock solution of the free acid of atorvastatin (U.S. Pat. No. 5,273,995) in acetonitrile (1 g in 40 mL of ACN). A solution of N,N′-bis(phenylmethyl-1,2-ethanediamine (benzathine) was prepared by dissolving 220.64 mg (0.5 equivalents) in acetonitrile (80 mL) and water (20 mL). The stock solution of atorvastatin free acid was added to the counterion solution with stirring. After 2 days of stirring at ambient temperature, the solids were isolated by vacuum filtration using a Buchner funnel fitted with a paper filter (#2 Whatman). The solids were rinsed with acetonitrile (75 mL) to afford atorvastatin benzathine Form B. Note that this procedure is the same as above except that the sample was not oven dried.
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20 mL
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Synthesis routes and methods II

Procedure details

To a stirred slurry of D,L-phenylalanine amide hydrochloride (50.0 g, 0.249 mole) in anhydrous THF (200 ml) at room temperature under a dry argon atmosphere was added a solution of lithium aluminum hydride (1000 ml-1.0M in THF, 1.00 mole) over a 30 minute period. The mixture was refluxed for 7.5 h and then quenched by the dropwise addition of H2O (200 ml) while cooling in an ice bath. The solid was filtered, washed with hot THF (2×500 ml) and then hot methanol (2×500 ml). The filtrate and washings were combined and the solvent was removed in vacuo. The resulting yellow oil was dissolved in CHCl3 and the solution was filtered and dried (MgSO4). The solvent was removed in vacuo to give 34.6 g (92% yield) of the crude product as a yellow oil which crystallized on standing: 1H NMR (CDCl3) δ 1.68 (br s, 4 H), 2.51 (m, 2 H), 2.79 (m, 2 H), 2.95 (m, 1 H), 7.24 (m, 5 H).
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50 g
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Yield
92%

Synthesis routes and methods III

Procedure details

A solution of 2 (18.25 g, 0.125 mol) in dichloromethane (150 mL) was added over 30 min to a 1M solution diisobutylaluminum hydride of DIBAL (500 mL, 0.5 mol) cooled to −10°. The temperature raised to −5° and returned to −10°. The starting material was gone after 15 min (GC). The cooled reaction mixture was treated with 500 mL of aqueous 2N sodium hydroxide at a rate, which kept the temperature under 20°. The resulting mixture was stirred at room temperature for 1 hr and then it was filtered through 1PS filter paper. The solvent was evaporated under reduced pressure and the residue was distilled through a short path column to give 12.7 g (68% yield) of 3-phenyl-1,2-diamino-propane, 3 (b.p. 78–83° C., 0.2–0.3 mm) which was 90% pure by glpc. NMR (CDCl3) δ 7.4 (s, 5H), 2.4–3.2 (m, 5H), 1.4 (s, 4H).
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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